Levocarnitine

Catalog No.
S532935
CAS No.
541-15-1
M.F
C7H15NO3
M. Wt
161.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levocarnitine

CAS Number

541-15-1

Product Name

Levocarnitine

IUPAC Name

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydroxide

Molecular Formula

C7H15NO3

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C7H15NO3.H2O/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H2/t6-;/m1./s1

InChI Key

PHIQHXFUZVPYII-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC(CC(=O)O)O.[OH-]

Solubility

2500 mg/mL
Readily soluble in water and hot alcohol. Practically insoluble in acetone, ether and benzene
In water, 1.0X10+6 mg/L at 25 °C (est)

Synonyms

Bicarnesine, Carnitine, L Carnitine, L-Carnitine, Levocarnitine, Vitamin BT

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.[OH-]

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)O.[OH-]

Description

The exact mass of the compound Levocarnitine is 161.1052 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2500 mg/mlreadily soluble in water and hot alcohol. practically insoluble in acetone, ether and benzenein water, 1.0x10+6 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759132. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds. It belongs to the ontological category of carnitine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foam boosting. However, this does not mean our product can be used or applied in the same or a similar way.

Levocarnitine (L-carnitine) is a naturally occurring molecule found in the body and in some foods. It plays a crucial role in energy production by transporting fatty acids into the mitochondria, the cell's powerhouse, where they are burned for fuel [National Institutes of Health (NIH), Office of Dietary Supplements. Carnitine ]. This function has led researchers to explore its potential applications in various health conditions.

Levocarnitine Deficiency Disorders

One established use of L-carnitine is in treating carnitine deficiency disorders. These are rare genetic conditions where the body has difficulty producing or absorbing carnitine. Supplementation with L-carnitine can improve symptoms like muscle weakness, fatigue, and heart problems in these patients [National Institutes of Health (NIH), Office of Dietary Supplements. Carnitine ].

Levocarnitine and Heart Health

The potential benefits of L-carnitine for heart health have been a subject of ongoing research. Some studies suggest it may improve symptoms and outcomes after a heart attack, including reducing mortality risk and angina (chest pain) [National Institutes of Health (NIH), Office of Dietary Supplements. Carnitine ]. However, the evidence is not conclusive, and further research is needed to determine its definitive role in managing heart disease.

Levocarnitine and Exercise Performance

Athletes have shown interest in L-carnitine as a performance enhancer. The theory is that by facilitating fatty acid transport, L-carnitine may improve exercise capacity and reduce fatigue. However, research findings on this are mixed. Some studies show modest improvements, while others reveal no significant benefits [Journal of the International Society of Sports Nutrition. The bright and the dark sides of L-carnitine supplementation: a systematic review ].

Other Potential Applications

L-carnitine is being explored for its potential role in managing various other conditions, including:

  • Metabolic syndrome: Some research suggests L-carnitine might improve markers associated with metabolic syndrome, but more studies are needed [Nutrients. L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials ]
  • Male infertility: Studies show L-carnitine supplementation may improve sperm count and motility in some men with fertility issues [WebMD. L-CARNITINE: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews ]
  • Autism spectrum disorder (ASD): Limited research has investigated the use of L-carnitine in managing ASD symptoms, with inconclusive results [National Institutes of Health (.gov). A prospective double-blind, randomized clinical trial of levocarnitine to treat autism spectrum disorders ]

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

White, crystalline, hygroscopic powde

XLogP3

-0.2

Exact Mass

161.1052

LogP

log Kow = -5.48 (est)

Appearance

Solid powder

Melting Point

195-198
197 °C (dec)
197°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0G389FZZ9M

GHS Hazard Statements

Aggregated GHS information provided by 1537 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 137 of 1537 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1400 of 1537 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of primary systemic carnitine deficiency, a genetic impairment of normal biosynthesis or utilization of levocarnitine from dietary sources, or for the treatment of secondary carnitine deficiency resulting from an inborn error of metabolism such as glutaric aciduria II, methyl malonic aciduria, propionic acidemia, and medium chain fatty acylCoA dehydrogenase deficiency. Used therapeutically to stimulate gastric and pancreatic secretions and in the treatment of hyperlipoproteinemias. Parenteral levocarnitine is indicated for the prevention and treatment of carnitine deficiency in patients with end-stage renal disease.

Therapeutic Uses

Levocarnitine is indicated for treatment of primary systemic carnitine deficiency, a genetic impairment of normal biosynthesis or utilization of levocarnitine from dietary sources, or for the treatment of secondary carnitine deficiency resulting from an inborn error of metabolism. /Included in US product labeling/
Parenteral levocarnitine is indicated for the prevention and treatment of carnitine deficiency in patients with end-stage renal disease supported on hemodialysis. /Included in US product labeling/
Levocarnitine oral solution is used for the prevention and treatment of carnitine deficiency secondary to valproic acid toxicity. /NOT included in US product labeling/
L-Carnitine, acetyl-L-carnitine, and/or propionyl-L-carnitine may be used for replacement therapy to restore normal carnitine concn and/or a normal nonesterified-to-esterified carnitine ratio ... For primary and some secondary carnitine deficiencies ... L-carnitine is used for replacement therapy.
L-Carnitine is approved as a pharmaceutical by the US FDA for treatment of primary systemic carnitine deficiency, and for acute and chronic treatment of patients with inborn errors of metabolism that result in secondary carnitine deficiency (eg, medium-chain acyl-CoA dehydrogenase deficiency, glutaric aciduria, Type 2 diabetes, methylmalonic aciduria, and propionic acidemia) ... /and/ for prevention and treatment of carnitine deficiency in patients with end-stage renal disease who are undergoing dialysis.
/EXPL THER/ L-carnitine ... or placebo was administered to 120 patients with hepatic encephalopathy for 60 days. Fasting serum ammonia levels were significantly lower at 30 and 60 days compared to baseline and placebo. Mental function was also significantly improved by L-carnitine, as measured by NCT-A, an accepted psychometric test for mental status in cirrhotic patients ...
/EXPL THER/ L-carnitine is believed to be a peripheral antagonist of thyroid hormone activity in some tissues. A randomized, double-blind, placebo-controlled, six-month trial reported ... daily doses of L-carnitine prevented and reversed hyperthyroidism-related symptoms, including exerting a beneficial effect on bone mineralization.
/EXPL THER/ Carnitine insufficiency is responsible for various co-morbid conditions in maintenance hemodialysis (MHD) patients. L-carnitine supplementation is expected to improve the quality of life (QoL) of patients on MHD. ... This was a single (patient) blind, randomized, placebo-controlled clinical trial conducted on patients on MHD attending hemodialysis unit of the study center. ... Twenty patients on MHD suffering from hemodialysis-related symptoms were randomly assigned to receive intravenous L-carnitine 20 mg/kg or placebo after every dialysis session for 8 weeks. SF36 (Short Form with 36 questions) score for QoL, laboratory investigations and dialysis related symptoms were recorded at baseline and after 8 weeks. Improvement in QoL, laboratory parameters and dialysis related symptoms in the two groups after 8 weeks was compared. ... L-carnitine supplementation increased total SF36 score by 18.29 +/- 12.71 (95% CI: 10.41 to 26) while placebo resulted in reduction in total SF36 score by 6.4 +/- 16.39 (95% CI: -16.59 to 3.73). L-carnitine also resulted in significant increase in hemoglobin and serum albumin and decrease in serum creatinine as compared to placebo. More patients were relieved of dialysis related symptoms in L-carnitine group. ...
/EXPL THER/ ...The effects of L-carnitine (LC) in vivo were examined in a prospective cross-over trial including 10 patients on maintenance hemodialysis (HD) who were randomly allocated to two different treatment groups: LC (2 g i.v.) for 4 months followed by placebo (2 g i.v.) for another 4 months (group A), or placebo followed by LC (group B). ...aminophospholipid phosphatidylserine (PS)-exposing platelets in blood samples obtained from HD patients were significantly higher than in healthy subjects (P<0.001) under both unstimulated and agonist-stimulated conditions. When uremic platelets were pre-incubated with LC before agonist stimulation, platelet PS exposure proved to be significantly reduced (-13.7% for 0.5 mM LC and -25% for 5 mM LC). Pre-incubation of uraemic platelets with LC again significantly decreased the cells' caspase activity (P<0.05). In HD patients (Group A), LC supplementation was associated with a significant decrease (P<0.05) in platelet PS exposure followed by a progressive increase during treatment with placebo. In the other group of patients, while no change in platelet PS exposure was observed during the first 4 months of treatment with placebo, a significant reduction (P<0.05) in PS-positive platelets occurred after 2 and 4 months of LC therapy. ... LC may reduce, possibly via inhibition of caspase activity, the exposure of PS in activated uremic platelets. These findings may have implications for the thrombophilic tendency of uremia.
/EXPL THER/... A total of 21 chronic hemodialysis patients maintaining carnitine supplementation and 21 controls (hemodialysis patients not receiving carnitine) were included in the study. L-carnitine was used iv 3 x a wk after each hemodialysis session, at a 20 mg/kg dose. C-reactive protein (CRP), lipid profile, transferrin, total protein and albumin levels were determined at baseline after 3 and 6 months of treatment, and compared with the control group. ... CRP levels were significantly decreased in carnitine group in contrast to the increase in the control group. Transferrin, total protein and albumin levels and body mass index (BMI) of the patients rose in the carnitine group. ...
/EXPL THER/ The aim of this systematic review was to quantify the efficacy of L-carnitine (LC) and/or L-acetyl-carnitine (LAC) in nutrition treatment for male infertility according to present clinical evidence. Biomedical databases were searched to collect related clinical trials and nine relevant randomized controlled trials (RCTs) were included. The quality of the RCTs was assessed based on their performance in randomization, blinding, and allocation concealment. The meta-analysis compared LC and /or LAC therapy to placebo treatment found significant improvement in pregnancy rate (OR = 4.10, 95% CI (2.08, 8.08), p< 0.0001), total sperm motility (WMD = 7.43, 95% CI (1.72, 13.14), p = 0.04, forward sperm motility (WMD = 11.83, 95% CI (0.49, 23.16), p = 0.04) and atypical sperm cell (WMD = -5.72, 95% CI (-7.89, -3.56), p< 0.00001). However, no significant difference was found in the sperm concentration (WMD = 5.69, 95% CI (-4.47, 15.84), p = 0.27) and semen volume (WMD = 0.28, 95% CI (-0.02, 0.58), p = 0.07). In conclusion, the administration of LC and/or LAC may be effective in improving pregnancy rate and sperm kinetic features in patients affected by male infertility. However, the exact efficacy of carnitines on male infertility needs to be confirmed by further investigations.
/EXPL THER/ In ... /a/ double-blind, crossover trial, 100 infertile males were supplemented with ... L-carnitine daily or placebo for two months, followed by a two-month washout period, and finally two months on the opposite treatment. Statistically significant improvements in sperm count and motility were observed in the L-carnitine group.
/EXPL THER/ ... In an academic reproductive care center, 170 patients including 48 smokers and 122 non-smokers participated in a before-after study. Men were given 1 g of L -carnitine orally 3 x daily for 3 months. Sperm assessment was done before and after the treatment. Main outcome measures were sperm concentration, motility, and morphology before and after the treatment. ... L-Carnitine was effective in improvement of percentile of motile sperms, grade A sperms, and normal-shaped sperms. L-Carnitine significantly improved percentile of motile and grade A sperms in non-smokers. Only the change in the median percentile of normal forms was within the significant range in smokers. ... The results of this study indicate that smoker patients should not be excluded from the treatment with L-carnitine based on smoking alone.
/EXPL THER/ A double-blind, placebo-controlled, multicenter clinical trial in Italy with patients who had suffered a first heart attack found that supplemental carnitine (given intravenously ... then ... orally ... ) reduced heart failure and overall mortality. /Carnitine/
/EXPL THER/ A large scale clinical trial of L-carnitine supplementation vs placebo in 574 patients with heart failure produced promising results with regard to improvement in max duration of exercise, but other end-points, incl death and hospital admissions during the follow-up period, were not different between treatment groups.
/EXPL THER/ Several experimental studies have shown that levocarnitine reduces myocardial injury after ischemia and reperfusion by counteracting the toxic effect of high levels of free fatty acids, which occur in ischemia, and by improving carbohydrate metabolism. In addition to increasing the rate of fatty acid transport into mitochondria, levocarnitine reduces the intramitochondrial ratio of acetyl-CoA to free CoA, thus stimulating the activity of pyruvate dehydrogenase and increasing the oxidation of pyruvate. Supplementation of the myocardium with levocarnitine results in an increased tissue carnitine content, a prevention of the loss of high-energy phosphate stores, ischemic injury, and improved heart recovery on reperfusion. Clinically, levocarnitine has been shown to have anti-ischemic properties. In small short-term studies, levocarnitine acts as an antianginal agent that reduces ST segment depression and left ventricular end-diastolic pressure. These short-term studies also show that levocarnitine releases the lactate of coronary artery disease patients subjected to either exercise testing or atrial pacing. These cardioprotective effects have been confirmed during aortocoronary bypass grafting and acute myocardial infarction. In a randomized multicenter trial performed on 472 patients, levocarnitine treatment (9 g/day by iv infusion for 5 initial days and 6 g/day orally for the next 12 months), when initiated early after acute myocardial infarction, attenuated left ventricular dilatation and prevented ventricular remodeling. In treated patients, there was a trend towards a reduction in the combined incidence of death and CHF after discharge. Levocarnitine could improve ischemia and reperfusion by (1) preventing the accumulation of long-chain acyl-CoA, which facilitates the production of free radicals by damaged mitochondria; (2) improving repair mechanisms for oxidative-induced damage to membrane phospholipids; (3) inhibiting malignancy arrhythmias because of accumulation within the myocardium of long-chain acyl-CoA; and (4) reducing the ischemia-induced apoptosis and the consequent remodeling of the left ventricle. ...
/EXPL THER/ ... The main objective of this study is to assess the effect of the administration of oral L-carnitine on exercise tolerance and physical fitness in patients with thalassemia major. Thirty patients ... were included in this study. Clinical, laboratory, and cardiopulmonary exercise testing were performed before and after 6 months of oral L-carnitine therapy (50 mg/kg/day). The oxygen consumption, cardiac output, and oxygen pulse at maximal exercise significantly increased after L-carnitine therapy (p<0.001, p=0.002 and p<0.001, respectively). However, there was no significant change in minute ventilation and ventilatory equivalent of carbon dioxide (p=0.07 and p=0.06, respectively). A weak but positive correlation between the age of the patients and the degree of improvement in exercise parameters was noted. There was also significant increase in the blood transfusion intervals after L-carnitine administration (p=0.008). However, there was no significant change in hemoglobin concentration (p=0.4). L-Carnitine seems to be a safe and effective adjunctive therapeutic approach in thalassemic patients. It improves their cardiac performance and physical fitness. The younger the patients are, the higher is the degree of improvement in their exercise parameters.
/EXPL THER/ One hundred and fifty patients (10 patients with alcoholism, 41 patients with hepatitis virus B infection, 78 patients with hepatitis C virus infection, 21 patients with cryptogenetic cirrhosis) meeting the inclusion criteria were randomized into group A receiving a 90-day treatment with L-carnitine (2 g twice a day) or into group B receiving placebo in double blind. ... At the end of the study period, a significant decrease in NH4 fasting serum levels was found in patients with hepatic encephalopathy (P<0.05) after the treatment with levocarnitine (LC). Significant differences were also found between symbol digit modalities test and block design in patients with hepatic encephalopathy (P<0.05). ...
/EXPL THER/ Testicular torsion is a urological emergency referred to as 'acute scrotum', because inappropriate treatment can lead to male subfertility and infertility. A possible cause of testicular damage is the ischaemia-reperfusion (I/R) injury attributed to oxygen free radicals. L-carnitine, a vitamin-like antioxidant, plays a pivotal role in the maturation of spermatozoa within the reproductive tract. The aim of the present paper was to determine the protective effect of L-carnitine on testicular I/R-induced injury. Thirty-two male rats were divided into 4 groups (n = 8). Testicular torsion was created by rotating the right testis 720 degrees in a clockwise direction. Group 1: sham-operated control; group 2: ischaemia; group 3: I/R; group 4: ischaemia-L-carnitine treatment-reperfusion group. L-carnitine (500 mg/kg), intraperitoneally) was administered before 30 min of detorsion in Group 4. After torsion (5 h) and detorsion (5 h), bilateral orchidectomy was performed. The malondialdehyde (MDA) level was evaluated in testes. Histopathologically, Johnsen's spermatogenesis criteria and mean seminiferous tubule diameter (MSTD) measurements were used. Testicular MDA levels were higher in the torsion group compared to the sham-control group (p < 0.05). Detorsion (reperfusion) caused a further increase in MDA levels (p < 0.05). Pretreatment with L-carnitine prevented a further increase in MDA levels (p < 0.05). Histologically, torsion caused some separation among germinal cells in the seminiferous tubules, which became much more prominent in the I/R group but was attenuated with L-carnitine pretreatment. In conclusion, L-carnitine pretreatment may have a protective effect in experimental testicular torsion-detorsion model in rats by its well-known antioxidant potential.
/EXPL THER/ Amyotrophic lateral sclerosis (ALS) is a fatal disease caused by progressive degeneration of motor neurons in the spinal cord and motor cortex. Although the etiology of ALS remains unknown, a mutation of the gene encoding Cu,Zn-superoxide dismutase (SOD1) has been reported in 20% of familial cases of ALS (FALS). Transgenic mice that overexpress a mutated human SOD1 exhibit a phenotype and pathology similar to those observed in patients with FALS. ... Oral administration of L-carnitine prior to disease onset significantly delayed the onset of signs of disease (log-rank P=0.0008), delayed deterioration of motor activity, and extended life span (log-rank P=0.0001) in transgenic mice carrying a human SOD1 gene with a G93A mutation (Tg). More importantly, sc injection of L-carnitine increased the life span of Tg mice (46% increase in male, 60% increase in female) even when given after the appearance of signs of disease.
/EXPL THER/ The walking capacity of patients with intermittent claudication was significantly improved in 1 double-blind, cross-over study of patients receiving oral L-carnitine. The data ... suggests that L-carnitine enhances pyruvate utilization and oxidative phosphorylation efficiency in the skeletal muscle of the ischemic leg.
/EXPL THER/ Insulin resistance, which plays an important role in the development of type 2 diabetes, may be associated with a defect in fatty-acid oxidation in muscle ... Early research suggests that supplementation with L-carnitine intravenously may improve insulin sensitivity in diabetics by decreasing fat levels in muscle and may lower glucose levels in the blood by more promptly increasing its oxidation in cells.
/EXPL THER/ An indirect role for supplemental L-carnitine in some forms of liver disease is suggested, because hepatic disease impairs the last stage of L-carnitine synth resulting in L-carnitine deficiencies in heart and skeletal muscle.
/EXPL THER/ ... The aim of the present study was to determine the effect of L-carnitine on lipid peroxidation induced by ethanol in the rat stomach. ... Gastric mucosal injury was induced by the intragastric administration of 1 ml of absolute ethanol. Test compounds were given to rats by gavage 30 min before the ethanol administration. The animals were killed 60 min after the administration of ethanol. The stomach of each animal was removed. Mucosal damage was evaluated by macroscopic examination, histological analysis and by measurement of lipid peroxidation and glutathione activity. The intragastric administration of ethanol induced hyperemia and hemorrhagic erosions in the rat stomachs. L-carnitine significantly prevented gastric ulcerogenesis induced by ethanol and decreased the ulcer index. Plasma and gastric lipid peroxidation that was increased significantly by ethanol was decreased after treatment with L-carnitine. Ethanol treatment decreased significantly the gastric glutathione levels, and pretreatment with L-carnitine increased them significantly. Based on these data, the beneficial effects of L-carnitine on ethanol-induced gastric mucosal injury may be attributed to its antiperoxidative effects.
/EXPL THER/ ... Fifty rats were allocated to five equal groups. The first group was the control (group 1), the second group received an intraperitoneal CCl4 injection for 3 days (group 2), and the third group received a 50 mg/kg subcutaneous L-carnitine injection for 4 days, beginning a day before CCl4 injection. The CCl4 injection was continued for 3 days in the concerned group (group 3). Group 4 was given a CCl4 injection for 7 days and group 5 received a 50 mg/kg subcutaneous L-carnitine injection for 8 days, beginning a day before CCl4 injection. This group continued to receive a CCl4 injection for 7 days. Rats in groups 2 and 3 were killed on the fifth day. Rats in groups 1, 4 and 5 were killed on the ninth day. Plasma and liver tissue malondialdehyde (MDA) levels, glutathione peroxidase (GSH-Px) activity and liver enzyme levels were studied. Histopathological investigations were conducted. ... Liver tissue MDA levels decreased significantly in group 3 compared to group 2 (P<0.001). Liver tissue MDA levels in group 5 decreased significantly in comparison to those of group 4 (P<0.001). Liver tissue GSH-Px activity in group 5 was significantly lower than that in group 4 (P<0.05). There were no significant differences between groups 3 and 4 regarding GSH-Px activity (P>0.05). Steatosis, inflammation and necrosis in group 3 were significantly reduced when compared to group 2 (P<0.01). Fibrosis development was not identified in groups 2 and 3. Steatosis in group 5 was significantly lower than that in group 4 (P<0.05) and there were no significant differences between groups 4 and 5 with regards to inflammation and necrosis (P>0.05). Mild fibrosis development was identified in groups 4 and 5 but the difference between the groups was not significant. ... It appears that L-carnitine has a protective effect in the early stage of experimental acute liver damage induced by CCl4. As the toxic effect or damage continues, its effect lessens.
/EXPL THER/ Administration of L-carnitine ... to AIDS patients treated with zidovudine (AZT) resulted in improved immunity and a reduction in serum levels of tumor necrosis factor-alpha. In another study on HIV patients on AZT and didanosine (DDI), a subgroup was assigned to also receive ... L-carnitine daily. Addition of carnitine greatly reduced the negative effects of the drugs, including apoptosis of CD4 and CD8 cells and oxidative stress. No toxicity or decrease in drug effectiveness was noted.
... L-carnitine is a cofactor required for transformation of free long-chain fatty acids into acylcarnitines, and for their subsequent transport into the mitochondrial matrix, where they undergo beta-oxidation for cellular energy production ... Preterm infants, dialysis patients, and HIV-positive individuals seem to be prone to a deficiency of L-carnitine and benefit from supplementation ...
/EXPL THER/ It hs been estimated that ca 40% of those with the myopathies associated with the secondary deficiency syndromes respond to dietary L-carnitine, evidenced by enhanced muscle strength and reduced myoglobinuria.
/EXPL THER/ Therapy with Valproic acid, the nucleoside analogs didanosine (ddI), zalcitabine (ddC) and stavudine (d4T) may produce secondary L-carnitine deficiencies. So might the pivalic acid-containing antibiotics, pivampicillin, pivmecillinam and pivcephalexin ...

Pharmacology

Levocarnitine is a carrier molecule in the transport of long chain fatty acids across the inner mitochondrial membrane. It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations. Lack of carnitine can lead to liver, heart, and muscle problems. Carnitine deficiency is defined biochemically as abnormally low plasma concentrations of free carnitine, less than 20 µmol/L at one week post term and may be associated with low tissue and/or urine concentrations. Further, this condition may be associated with a plasma concentration ratio of acylcarnitine/levocarnitine greater than 0.4 or abnormally elevated concentrations of acylcarnitine in the urine. Only the L isomer of carnitine (sometimes called vitamin BT) affects lipid metabolism. The "vitamin BT" form actually contains D,L-carnitine, which competitively inhibits levocarnitine and can cause deficiency. Levocarnitine can be used therapeutically to stimulate gastric and pancreatic secretions and in the treatment of hyperlipoproteinemias.
Levocarnitine is an amino acid derivative. Levocarnitine facilitates long-chain fatty acid entry into mitochondria, delivering substrate for oxidation and subsequent energy production. Fatty acids are utilized as an energy substrate in all tissues except the brain. (NCI04)

ATC Code

A - Alimentary tract and metabolism
A16 - Other alimentary tract and metabolism products
A16A - Other alimentary tract and metabolism products
A16AA - Amino acids and derivatives
A16AA01 - Levocarnitine

Mechanism of Action

Levocarnitine can be synthesised within the body from the amino acids lysine or methionine. Vitamin C (ascorbic acid) is essential to the synthesis of carnitine. Levocarnitine is a carrier molecule in the transport of long chain fatty acids across the inner mitochondrial membrane. It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations. Only the L isomer of carnitine (sometimes called vitamin BT) affects lipid metabolism. Levocarnitine is handled by several proteins in different pathways including carnitine transporters, carnitine translocases, carnitine acetyltransferases and carnitine palmitoyltransferases.
L-Carnitine is a peripheral antagonist of thyroid hormone action in some tissues. It inhibits thyroid hormone entry into cell nuclei. In a controlled clinical trial, L-carnitine was shown to reverse or prevent some symptoms of hyperthyroidism.
... Mortality and metabolic consequences of acute ammonium intoxication in mice are reduced by pharmacologic admin of L-carnitine. The mechanism for this effect may have 2 components. L-Carnitine admin normalizes the redox state of the brain (perhaps by incr the avail of beta-hydroxybutyrate and/or acetyl-L-carnitine to the brain), and it incr the rate of urea synth in the liver, perhaps in part by activation of the glucocorticoid receptor. At least part of the protective effect is associated with flux through the carnitine acyltransferases, as analogs of L-carnitine that are competitive inhibitors of carnitine acyltransferases enhance the toxicity of acute ammonium admin. Thus, it has been proposed that L-carnitine incr urea synth in the liver by facilitating fatty acid entry into mitochondria, leading to incr flux through the beta-oxidation pathway, an incr of intramitochondrial reducing equivalents, and enhancement of ATP production. ...
Levocarnitine is necessary for normal mammalian fat utilization and energy metabolism. It facilitates entry of long-chain fatty acids into cellular mitochondria, where they are used during oxidation and energy production. It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations.
Carnitine's primary mechanism of action is apparently attributable to its role as a cofactor in the transformation of free long-chain fatty acids into acylcarnitines for subsequent transport into the mitochondrial matrix. Carnitine is involved in the metabolism of ketones for energy and the conversion of branched-chain amino acids - valine, leucine, and isoleucine - into energy. /Carnitine/
L-Carnitine participates in a reversible transesterification reaction, in which an acyl group is transferred from coenzyme A to the hydroxyl group of L-carnitine ... /This reaction facilitates the/ transfer of long-chain fatty acids from cytoplasm ... /and/ chain-shortened /very-long-chain/ fatty acids from peroxisomes to mitochondria /and the/ modulation of the acyl-CoA/CoA ratio in cellular compartments.

Pictograms

Irritant

Irritant

Other CAS

461-06-3
406-76-8

Associated Chemicals

D-Carnitine;541-14-0
DL-Carnitine;406-76-8

Drug Warnings

Various mild gastrointestinal complaints have been reported during the long-term administration of oral L- or D,L-carnitine; these include transient nausea and vomiting, abdominal cramps, and diarrhea. Mild myasthenia has been described only in uremic patients receiving D,L-carnitine. Gastrointestinal adverse reactions with carnitor (levocarnitine) Oral Solution or carnitor SF (levocarnitine) Sugar-Free Oral Solution dissolved in liquids might be avoided by a slow consumption of the solution or by a greater dilution. Decreasing the dosage often diminishes or eliminates drug-related patient body odor or gastrointestinal symptoms when present. Tolerance should be monitored very closely during the first week of administration, and after any dosage increases. Seizures have been reported to occur in patients with or without pre-existing seizure activity receiving either oral or intravenous levocarnitine. In patients with pre-existing seizure activity, an increase in seizure frequency and/or severity has been reported.
... Oral L-carnitine at a dose of 1 g daily was administered for twelve days to six patients with end-stage renal disease undergoing hemodialysis thrice weekly. Pre-dialysis plasma concentrations of L-carnitine (mean +/- SD) increased significantly (P < 0.05) from day 1 (baseline; 32.4 +/- 6.1 uM) to day 8 (66.1 +/- 13.8 uM) remaining constant thereafter. Although plasma levels of trimethylamine remained unaltered, the pre-dialysis plasma concentrations of trimethylamine-N-oxide increased significantly (P < 0.05) from day 1 (289.1 +/- 236.1 microM) to day 12 (529.0 +/- 237.9 uM). The hemodialysis clearances for L-carnitine, trimethylamine and trimethylamine-N-oxide were 14.3 +/- 8.2, 14.1 +/- 10.6 and 12.4 +/- 5.4 L/h, respectively, indicating their efficient removal by dialysis. Oral administration of L-carnitine at a dose of 1 g daily increases plasma concentrations of this substance to physiological levels in patients with end-stage renal disease who are undergoing hemodialysis. However, concerns about the possible deleterious consequences of such a dosage regimen still remain given that plasma concentrations of trimethylamine-N-oxide were continually rising and approximately doubled in a two-week period.
... Patients with primary carnitine deficiency display alterations in the renal handling of L-carnitine and/or the transport of the compound into muscle tissue. Similarly, many forms of secondary carnitine deficiency, including some drug-induced disorders, arise from impaired renal tubular reabsorption. Patients with end-stage renal disease undergoing dialysis can develop a secondary carnitine deficiency due to the unrestricted loss of L-carnitine through the dialyser ...
The aim of our work was to test the influence of L-carnitine supplementation on secondary hyperparathyroidism and bone metabolism in hemodialyzed patients in a randomized study. Eighty-three chronically hemodialyzed patients were observed; 44 were supplemented with L-carnitine (15 mg/kg iv after each hemodialysis for 6 months), while 39 took placebo. Levels of free carnitine (CAR), calcium (Ca), inorganic phosphate (P), Ca x P product, parathormone (PTH), bone-specific alkaline phosphatase (b-ALP), osteocalcin (OC), and osteoprotegerin (OPG) were monitored. In comparison with pretreatment values, changes of some selected parameters occurred in the supplemented patients after 6 months (data are expressed as medians; NS, nonsignificant change): PTH, 186.0 vs. 135.5 ng/L (NS); b-ALP, 13.9 vs. 13.2 ug/L (P < 0.05); OC, 78.3 vs. 68.8 ug/L (NS); OPG, 144.0 vs. 182.0 ng/L (P < 0.05). In the controls, there were the following changes: PTH, 148.0 vs. 207.0 ng/L (NS); b-ALP, 15.2 vs. 13.2 ug/L (P < 0.05); OC, 62.7 vs. 79.8 ug/L (P < 0.05); OPG, 140.0 vs. 164.0 ng/L (NS). A significant correlation was found between CAR and OPG changes (r = 0.51, P < 0.001) in the supplemented patients. The supplementation led to a significant increase of serum OPG concentration. Nevertheless, ...only nonsignificant tendencies to correction of secondary hyperparathyroidism and reduction of bone turnover in hemodialyzed patients supplemented with L-carnitine /were observed/ in contrast to controls. At this point, the use of L-carnitine does not seem to be justified.
For more Drug Warnings (Complete) data for L-CARNITINE (9 total), please visit the HSDB record page.

Biological Half Life

Distribution: 0.585 hours; Elimination: 17.4 hours
... Half-life /in blood/ ca 15 hr ...

Use Classification

Cosmetics -> Cleansing; Foam boosting

Methods of Manufacturing

Enantioselective synthesis from glycerol

Analytic Laboratory Methods

Analyte: levocarnitine; matrix: bulk material; procedure: high-performance liquid chromatography with fluorescence detection at 485 nm (excitation) and 540 nm (emission); limit of detection: 100 fmole
Analyte: levocarnitine; matrix: pharmaceutical preparation (tablet); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 412 nm (emission) or ultraviolet detection at 250 nm; limit of detection: 1 pg
Analyte: levocarnitine; matrix: pharmaceutical preparation (tablet); procedure: high-performance liquid chromatography with fluorescence detection at 355 nm (excitation) and 420 nm (emission); limit of detection: 500 ng/mL
Analyte: levocarnitine; matrix: pharmaceutical preparation (injection solution, syrup, tablet); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 50 ug/mL
For more Analytic Laboratory Methods (Complete) data for L-CARNITINE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: levocarnitine; matrix: blood (plasma); procedure: capillary electrophoresis with ultraviolet detection at 214 nm; limit of detection: 20 uM
Analyte: levocarnitine; matrix: blood (plasma); procedure: capillary electrophoresis with fluorescence detection at 320 nm (excitation) and 405 nm (emission); limit of detection: <1 uM
Analyte: levocarnitine; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 340 nm (excitation) and 475 nm (emission); limit of detection: 240 nM
Analyte: levocarnitine; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 248 nm (excitation) and 418 nm (emission); limit of detection: 5 uM
For more Clinical Laboratory Methods (Complete) data for L-CARNITINE (11 total), please visit the HSDB record page.

Interactions

... The present study aimed to investigate whether an increase in whole body carnitine retention can be achieved through L-carnitine feeding in conjunction with a dietary-induced elevation in circulating insulin. On two randomized visits (study A), eight men ingested 3 g/day L-carnitine followed by 4 x 500-mL solutions, each containing flavored water (Con) or 94 g simple sugars (glucose syrup; CHO). In addition, 14 men ingested 3 g/day L-carnitine followed by 2 x 500 mL of either Con or CHO for 2 wk (study B). Carbohydrate ingestion in study A resulted in a fourfold greater serum insulin area under the curve when compared with Con (P < 0.001) and in a lower plasma TC concentration throughout the CHO visit (P < 0.05). Twenty-four-hour urinary TC excretion in the CHO visit was lower than in the Con visit in study A (155.0 +/- 10.7 vs. 212.1 +/- 17.2 mg; P < 0.05). In study B, daily urinary TC excretion increased after 3 days (65.9 +/- 18.0 to 281.0 +/- 35.0 mg; P < 0.001) and remained elevated throughout the Con trial. During the CHO trial, daily urinary TC excretion increased from a similar basal value of 53.8 +/- 9.2 to 166.8 +/- 17.3 mg after 3 days (P < 0.01), which was less than during the Con trial (P < 0.01), and it remained lower over the course of the study (P < 0.001). The difference in plasma TC concentration in study A and 24-h urinary TC excretion in both studies suggests that insulin augmented the retention of carnitine in the CHO trials.
... The effect of the anti-cancer drug carboplatin on plasma concentrations and urinary excretion of L-carnitine (LC) and its main ester, acetyl-L-carnitine (ALC), in cancer patients /was examined/. ... Treatment with carboplatin was associated with a marked urinary loss of LC and ALC, most likely due to inhibition of carnitine reabsorption in the kidney.
... The rats were divided into four groups: group 1, control (0.9% NaCl); group 2, doxorubicin (DOX) injection (7.5 mg/kg, i.v.); group 3, DOX plus low dose (40 mg/kg) L-carnitine; and group 4, DOX plus high dose (200 mg/kg) L-carnitine. L-carnitine was administered 1 h before doxorubicin injection and daily thereafter for 15 days. ... Rats in group 2 were associated with hypoalbuminemia, hyperlipidemia, high urinary excretion of protein and elevated plasma creatinine and urea nitrogen. The glomerular filtration rate (GFR) and effective renal plasma flow (ERPF) decreased with increased renal vascular resistance (RVR). Kidney catalase (CAT) activity was decreased. In group 3 and 4, plasma triglyceride and cholesterol declined. L-carnitine improved renal functions by elevated GFR and ERPF and decreased plasma creatinine and urea nitrogen. The kidney CAT activity were increased significantly compared with group 2. From histopathological results, group 2 rats were found to have glomerular capillary dilation and tubular dilation. The lesions were less in group 3 and 4 rats...
... Recent literature documents no cases of allergic reactions or serious side effects associated with the administration of carnitine when given patients with acute ingestions of valproic acid. Other findings suggest that carnitine increases the survival rate of patients who develop valproic-acid-induced hepatotoxicity. Early intervention with iv rather than enteral L-carnitine was associated with the greatest hepatic survival. Isolated pediatric case reports show that carnitine administration may reverse toxic metabolic pathways but may not hasten clinical improvement. .../Carnitine/
For more Interactions (Complete) data for L-CARNITINE (17 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Higuchi T, Abe M, Yamazaki T, Okawa E, Ando H, Hotta S, Oikawa O, Kikuchi F, Okada K, Soma M. Levocarnitine Improves Cardiac Function in Hemodialysis Patients With Left Ventricular Hypertrophy: A Randomized Controlled Trial. Am J Kidney Dis. 2016 Feb;67(2):260-70. doi: 10.1053/j.ajkd.2015.09.010. Epub 2015 Oct 23. PubMed PMID: 26508680.
2: Yanagawa K, Matsunaga N, Nakagawa Y. [Experience with levocarnitine chloride supplementation for the treatment of fatigue in cancer patients undergoing chemotherapy]. Gan To Kagaku Ryoho. 2014 Oct;41(10):1292-4. Japanese. PubMed PMID: 25335721.
3: Yamada M, Kuroda H, Shimoyama S, Ito R, Sugama Y, Sato K, Yamauchi N, Horiguchi H, Nakamura H, Hamaguchi K, Abe T, Fujii S, Maeda M, Kato J. [Efficacy of levocarnitine for tyrosine kinase inhibitor-induced painful muscle cramps in patients with chronic myelogenous leukemia]. Rinsho Ketsueki. 2016 Apr;57(4):489-91. doi: 10.11406/rinketsu.57.489. Japanese. PubMed PMID: 27169456.
4: Shiraki M, Shimizu M, Moriwaki H, Okita K, Koike K. Carnitine dynamics and their effects on hyperammonemia in cirrhotic Japanese patients. Hepatol Res. 2016 Jun 2. doi: 10.1111/hepr.12750. [Epub ahead of print] PubMed PMID: 27254133.
5: Mao CY, Lu HB, Kong N, Li JY, Liu M, Yang CY, Yang P. Levocarnitine protects H9c2 rat cardiomyocytes from H2O2-induced mitochondrial dysfunction and apoptosis. Int J Med Sci. 2014 Aug 15;11(11):1107-15. doi: 10.7150/ijms.9153. eCollection 2014. PubMed PMID: 25170293; PubMed Central PMCID: PMC4147636.
6: Cuturic M, Abramson RK, Moran RR, Hardin JW, Frank EM, Sellers AA. Serum carnitine levels and levocarnitine supplementation in institutionalized Huntington's disease patients. Neurol Sci. 2013 Jan;34(1):93-8. PubMed PMID: 22294053.
7: Higuchi T, Abe M, Yamazaki T, Mizuno M, Okawa E, Ando H, Oikawa O, Okada K, Kikuchi F, Soma M. Effects of levocarnitine on brachial-ankle pulse wave velocity in hemodialysis patients: a randomized controlled trial. Nutrients. 2014 Dec 22;6(12):5992-6004. doi: 10.3390/nu6125992. PubMed PMID: 25533009; PubMed Central PMCID: PMC4277011.
8: Novikov DV, Belousov SS, Karaulov AV, Eroshevskaya NV, Shumilova SV, Kasatova ES, Kazatskaya ZhA, Novikov VV. Levocarnitine normalizes elevated blood level of soluble Fas mRNA in patients with acute myocardial infarction. Bull Exp Biol Med. 2015 Mar;158(5):617-20. doi: 10.1007/s10517-015-2820-1. Epub 2015 Mar 17. PubMed PMID: 25778646.
9: Nakamura M, Nagamine T. The Effect of Carnitine Supplementation on Hyperammonemia and Carnitine Deficiency Treated with Valproic Acid in a Psychiatric Setting. Innov Clin Neurosci. 2015 Sep-Oct;12(9-10):18-24. PubMed PMID: 26634177; PubMed Central PMCID: PMC4655895.
10: Zeiler FA, Sader N, Gillman LM, West M. Levocarnitine induced seizures in patients on valproic acid: A negative systematic review. Seizure. 2016 Mar;36:36-9. doi: 10.1016/j.seizure.2016.01.020. Epub 2016 Feb 16. Review. PubMed PMID: 26889779.
11: Mamedov I, Zolkina I, Nikolaeva E, Glagovsky P, Sukhorukov V. Carnitine insufficiency in children with inborn errors of metabolism: prevalence and treatment efficacy. J Pediatr Endocrinol Metab. 2015 Nov 1;28(11-12):1299-304. doi: 10.1515/jpem-2015-0193. PubMed PMID: 26197467.
12: Iwasa M, Sugimoto R, Ishihara T, Sekoguchi-Fujikawa N, Yoshikawa K, Mifuji-Moroka R, Tanaka H, Kobayashi Y, Hasegawa H, Takei Y. Usefulness of Levocarnitine and/or Branched-Chain Amino Acids during Invasive Treatment for Hepatocellular Carcinoma. J Nutr Sci Vitaminol (Tokyo). 2015;61(6):433-40. doi: 10.3177/jnsv.61.433. PubMed PMID: 26875483.
13: Bibi Y, Hussain MM, Naz R. Effect of levocarnitine on endurance capacity in type-2 diabetic rats. J Ayub Med Coll Abbottabad. 2013 Jul-Dec;25(3-4):64-7. PubMed PMID: 25226744.
14: Han A, Bennett N, MacDonald A, Johnstone M, Whelan J, Donohoe DR. Cellular Metabolism and Dose Reveal Carnitine-Dependent and -Independent Mechanisms of Butyrate Oxidation in Colorectal Cancer Cells. J Cell Physiol. 2016 Aug;231(8):1804-13. doi: 10.1002/jcp.25287. Epub 2015 Dec 28. PubMed PMID: 26661480.
15: Tang QL, He QH, Dai B, Liu ZS, Zhou Qing, Huang X, Wang QS, Bin B. [Antioxidating and energy metabolism improving effects of Qiangjing Decoction on oligospermia and asthenospermia: An experimental study]. Zhonghua Nan Ke Xue. 2016 Feb;22(2):153-9. Chinese. PubMed PMID: 26939401.

Explore Compound Types